molecular formula C15H20FNO5S B2865667 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 899962-97-1

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2865667
CAS No.: 899962-97-1
M. Wt: 345.39
InChI Key: RRQUOYYWAFVNFT-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a unique 1,4-dioxaspiro[4.4]nonane ring system fused to a benzenesulfonamide scaffold. Key structural features include:

  • Substituents: The benzene ring is substituted with a 5-fluoro group (electron-withdrawing) and 2-methoxy group (electron-donating), which may modulate electronic properties and biological interactions.
  • Sulfonamide linkage: The –SO2–NH– group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor binding.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO5S/c1-20-13-5-4-11(16)8-14(13)23(18,19)17-9-12-10-21-15(22-12)6-2-3-7-15/h4-5,8,12,17H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQUOYYWAFVNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Fluoro-2-Methoxybenzenesulfonyl Chloride

The sulfonyl chloride precursor is typically prepared by chlorination of 5-fluoro-2-methoxybenzenesulfonic acid using phosphorus pentachloride ($$ \text{PCl}5 $$) or thionyl chloride ($$ \text{SOCl}2 $$). For example, Jiang et al. demonstrated that sulfonic acids react with $$ \text{SOCl}_2 $$ in dichloromethane at 0–25°C to yield sulfonyl chlorides in >85% purity.

Preparation of 1,4-Dioxaspiro[4.4]nonan-2-ylmethylamine

The spirocyclic amine can be synthesized via a two-step process:

  • Ketal Formation : Cyclization of 1,4-cyclohexanedione with ethylene glycol under acidic conditions (e.g., $$ p $$-toluenesulfonic acid) yields 1,4-dioxaspiro[4.4]nonane.
  • Amination : The spirocyclic alcohol is converted to the corresponding methylamine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$ \text{PPh}_3 $$) with phthalimide, followed by hydrazinolysis to liberate the primary amine.

Coupling Reaction

Combining equimolar amounts of the sulfonyl chloride and spirocyclic amine in dichloromethane or tetrahydrofuran (THF) with a tertiary amine base (e.g., triethylamine) at 0–25°C affords the target sulfonamide. Agitation for 12–24 hours typically yields crude product, which is purified via silica gel chromatography (hexane/ethyl acetate).

Key Data :

Parameter Value Source
Yield 60–75%
Reaction Time 12–24 hours
Purification Column chromatography

Palladium-Catalyzed Spiro-Cyclization Strategies

Recent advances in transition-metal catalysis enable the direct construction of spirocyclic frameworks. A palladium-catalyzed spiro-cyclization protocol, as described by Liu et al., involves coupling sulfonamide precursors with maleimides to form spirocenters.

Substrate Preparation

The precursor $$ N $$-(2-bromoethyl)-5-fluoro-2-methoxybenzenesulfonamide is synthesized by brominating the ethanolamine derivative of the sulfonamide.

Cyclization Protocol

A mixture of the brominated sulfonamide, maleimide (3 equiv), palladium acetate ($$ \text{Pd(OAc)}2 $$, 10 mol%), quinoline (30 mol%), and silver carbonate ($$ \text{Ag}2\text{CO}_3 $$, 2.5 equiv) in 1,2-dichloroethane (DCE) is heated at 105°C for 48 hours. The reaction proceeds via oxidative addition of Pd(0) into the C–Br bond, followed by alkene insertion and reductive elimination to form the spirocyclic product.

Optimization Insights :

  • Catalyst : $$ \text{Pd(OAc)}2 $$ outperforms other Pd sources (e.g., $$ \text{PdCl}2 $$).
  • Solvent : Polar aprotic solvents (DCE, toluene) enhance yield vs. DMF or DMSO.

Key Data :

Parameter Value Source
Yield 61% (1 mmol scale)
Reaction Time 48 hours
Temperature 105°C

Phase-Transfer Catalysis for Sulfonamide Formation

The patent by Snider et al. highlights phase-transfer catalysis (PTC) as a scalable method for sulfonamide synthesis, particularly for sterically hindered substrates.

Reaction Setup

A biphasic system of dichloromethane and aqueous sodium hydroxide ($$ \text{NaOH} $$) is employed, with tetrabutylammonium hydrogensulfate (TBAHS) as the phase-transfer catalyst. The sulfonyl chloride and spirocyclic amine are added sequentially, and the mixture is stirred vigorously at 25°C for 6–8 hours.

Advantages

  • Efficiency : TBAHS facilitates interfacial transfer of hydroxide ions, accelerating the reaction.
  • Scalability : Demonstrated for multi-gram synthesis with minimal byproducts.

Key Data :

Parameter Value Source
Yield 78–82%
Catalyst Loading 0.5–1.0 mol%

Solid-Phase Synthesis for High-Throughput Applications

Solid-phase methods, though less common for spirocyclic sulfonamides, offer advantages in combinatorial chemistry. Eid et al. reported a resin-bound approach using Wang resin functionalized with the spirocyclic amine.

Procedure

  • Resin Activation : Wang resin is treated with $$ \text{SOCl}_2 $$ to generate sulfonyl chloride sites.
  • Amine Coupling : The spirocyclic amine is coupled overnight in DMF with $$ N,N $$-diisopropylethylamine (DIPEA).
  • Cleavage : Trifluoroacetic acid (TFA) liberates the sulfonamide from the resin.

Key Data :

Parameter Value Source
Purity >90% (HPLC)
Cycle Time 24–36 hours

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

Method Yield Scalability Complexity Cost
Classical Coupling 60–75% High Low $
Palladium-Catalyzed 61% Moderate High $$$
Phase-Transfer Catalysis 78–82% High Moderate $$
Solid-Phase Synthesis >90% Low High $$$$

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the aromatic ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure may also contribute to its stability and bioavailability.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs include sulfonamides with variations in the spirocyclic core, substituent positioning, and heteroatom composition. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Notable Properties Potential Applications
Target Compound 1,4-Dioxaspiro[4.4]nonane 5-Fluoro, 2-methoxy High rigidity from spiro core; balanced lipophilicity Hypothesized enzyme inhibition (e.g., carbonic anhydrase)
8-Ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid () 1,4-Dioxaspiro[4.4]nonane Ethyl, carboxylic acid Polar functional group; LC/MS m/z 201 (M+H)+ Intermediate for agrochemicals or biolubricants
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () Pyrimidine-sulfonamide hybrid Bromo, morpholine, trimethylbenzene Bulky substituents; enhanced steric hindrance Kinase inhibition or antimicrobial activity
Tolylfluanid () Linear sulfonamide Dichloro, dimethylamino High electrophilicity; broad-spectrum bioactivity Pesticide (fungicide)

Key Observations :

  • Spirocyclic vs. Linear Cores : The target compound’s spirocyclic structure likely confers greater metabolic stability and reduced conformational flexibility compared to linear sulfonamides like tolylfluanid .

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